4-(2-Methoxyphenyl)oxane-4-carbonitrile
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Overview
Description
4-(2-Methoxyphenyl)oxane-4-carbonitrile is an organic compound with the molecular formula C13H15NO2. . This compound is characterized by the presence of a methoxyphenyl group attached to an oxane ring with a carbonitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)oxane-4-carbonitrile typically involves the reaction of 2-methoxybenzaldehyde with a suitable oxane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxane ring. The carbonitrile group is introduced through a nucleophilic substitution reaction using cyanide ions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 4-(2-methoxyphenyl)oxane-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxyphenyl)oxane-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)oxane-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and carbonitrile groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
- 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
Uniqueness
4-(2-Methoxyphenyl)oxane-4-carbonitrile is unique due to its specific structural features, such as the oxane ring and the methoxyphenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(2-methoxyphenyl)oxane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFAPVCEVDLATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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